(S)-2-Aminoheptan-3-one hydrochloride
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Overview
Description
(S)-2-Aminoheptan-3-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a hydrochloride salt form of (S)-2-Aminoheptan-3-one, which is known for its potential use in medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminoheptan-3-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-2-Aminoheptan-3-one.
Hydrochloride Formation: The compound is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Steps: Techniques such as crystallization, filtration, and drying are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminoheptan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted compounds.
Scientific Research Applications
(S)-2-Aminoheptan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Aminoheptan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminoheptan-3-one hydrochloride: The enantiomer of (S)-2-Aminoheptan-3-one hydrochloride with different biological activity.
2-Aminoheptane: A structurally similar compound with different functional groups.
2-Aminoheptanoic acid: Another related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its chiral nature and specific structural features, which confer distinct biological and chemical properties. Its ability to form specific interactions with molecular targets makes it valuable in medicinal chemistry and other scientific research areas.
Properties
IUPAC Name |
(2S)-2-aminoheptan-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWSWXUDUDOAT-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)[C@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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